molecular formula C19H16ClN5O B3629708 1-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B3629708
M. Wt: 365.8 g/mol
InChI Key: JUSBSASPLOESCJ-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with chlorophenyl and methoxyphenyl groups. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Substitution reactions: The chlorophenyl and methoxyphenyl groups are introduced through nucleophilic substitution reactions.

    Final amination:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, often using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorophenyl group can be replaced with other substituents.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

1-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with similar compounds such as:

    1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)methanol: This compound shares a similar core structure but differs in functional groups.

    4-chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)pent-3-ol: Another structurally related compound with different substituents.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a wide range of applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O/c1-26-16-8-2-13(3-9-16)10-21-18-17-11-24-25(19(17)23-12-22-18)15-6-4-14(20)5-7-15/h2-9,11-12H,10H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSBSASPLOESCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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1-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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1-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 4
1-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 5
1-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 6
1-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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